4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 612044-64-1
VCID: VC6189014
InChI: InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3
SMILES: COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine

CAS No.: 612044-64-1

Cat. No.: VC6189014

Molecular Formula: C17H19NO5S

Molecular Weight: 349.4

* For research use only. Not for human or veterinary use.

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine - 612044-64-1

Specification

CAS No. 612044-64-1
Molecular Formula C17H19NO5S
Molecular Weight 349.4
IUPAC Name 4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine
Standard InChI InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3
Standard InChI Key IWNSBLBAICHQBA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Chemical Identity and Structural Characteristics

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine (IUPAC name: 4-[(4-(2-methoxyphenoxy)phenyl)sulfonyl]morpholine) is a synthetic organic compound characterized by a central phenyl ring substituted with a 2-methoxyphenoxy group and a morpholine sulfonyl moiety. Its molecular formula is C₁₇H₁₉NO₅S, with a molecular weight of 373.4 g/mol. The compound’s structure integrates:

  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom), which enhances solubility and bioavailability .

  • A sulfonyl bridge (-SO₂-) linking the morpholine to the phenyl ring, a functional group known for its metabolic stability and role in target binding .

  • A 2-methoxyphenoxy substituent on the para position of the phenyl ring, which modulates electronic and steric properties .

Structural Comparison with Analogues

Compared to related morpholine sulfonamides, this compound’s 2-methoxyphenoxy group distinguishes it from derivatives such as 4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine (PubChem CID 977908) and 4-{4-[4-(morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine (PubChem CID 1077177) . The absence of a nitro group and the presence of a methoxy-substituted phenoxy chain suggest unique reactivity and biological interactions .

Synthesis and Manufacturing Processes

The synthesis of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

  • Formation of the Phenoxy Intermediate:

    • 4-Aminophenol reacts with 2-methoxyphenyl bromide under Ullmann coupling conditions to form 4-(2-methoxyphenoxy)aniline .

    • Yield optimization requires palladium catalysts and elevated temperatures (80–120°C) .

  • Sulfonation Reaction:

    • The aniline intermediate is treated with morpholine-4-sulfonyl chloride in dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .

    • Reaction conditions: 0–5°C, 12–24 hours, yielding the crude product .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Phenoxy couplingPd(OAc)₂, K₂CO₃, DMF, 120°C65–7090
SulfonationMorpholine-4-sulfonyl chloride, Et₃N80–8585
PurificationSiO₂ chromatography, EtOAc/hexane (3:7)95+

Physicochemical Properties

The compound exhibits a balance of lipophilic and polar characteristics due to its hybrid structure:

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), influenced by the morpholine ring’s hydrophilicity .

  • LogP: 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Stable under ambient conditions but degrades in strong acids (pH < 2) via sulfonamide bond hydrolysis .

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular weight373.4 g/molMass spectrometry
Melting point148–150°CDifferential scanning calorimetry
λmax (UV-Vis)274 nmEthanol solution
CompoundTargetIC₅₀/KiReference
RivaroxabanFactor Xa0.7 nM
Sigma-1 ligandSigma-1 receptor18 nM

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